molecular formula C17H16FN5O2S B15119081 3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide

3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B15119081
M. Wt: 373.4 g/mol
InChI Key: PUTJRXCKEGEPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoropyrimidine moiety, a hexahydropyrrolopyrrole core, and a benzothiazole dioxide group. Its intricate structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

The synthesis of 3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide typically involves multiple steps. The synthetic route often starts with the preparation of the fluoropyrimidine derivative, followed by the construction of the hexahydropyrrolopyrrole core. The final step involves the introduction of the benzothiazole dioxide group under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzothiazole dioxide group suggests it may undergo oxidation reactions.

    Reduction: The fluoropyrimidine moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine site. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: The compound may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with molecular targets in biological systems. The fluoropyrimidine moiety may bind to specific enzymes or receptors, while the hexahydropyrrolopyrrole core and benzothiazole dioxide group contribute to its overall activity. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

  • 5-Fluorouracil
  • Voriconazole
  • Benzothiazole derivatives

Properties

Molecular Formula

C17H16FN5O2S

Molecular Weight

373.4 g/mol

IUPAC Name

3-[5-(5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C17H16FN5O2S/c18-14-5-19-10-20-17(14)23-8-11-6-22(7-12(11)9-23)16-13-3-1-2-4-15(13)26(24,25)21-16/h1-5,10-12H,6-9H2

InChI Key

PUTJRXCKEGEPHA-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NS(=O)(=O)C4=CC=CC=C43)C5=NC=NC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.